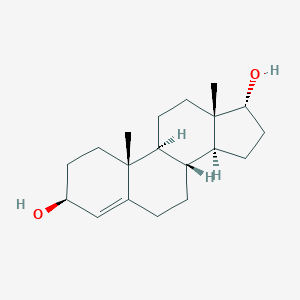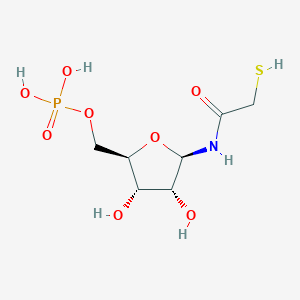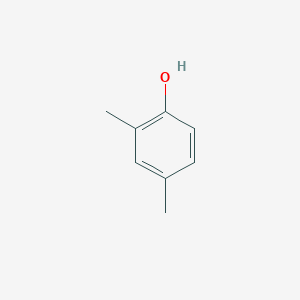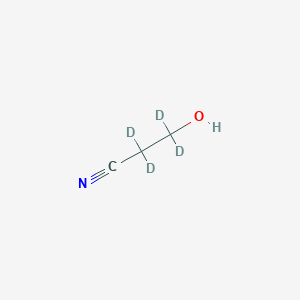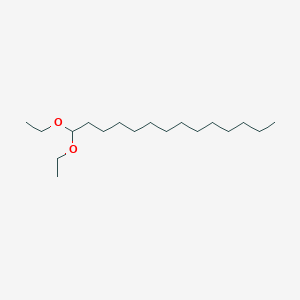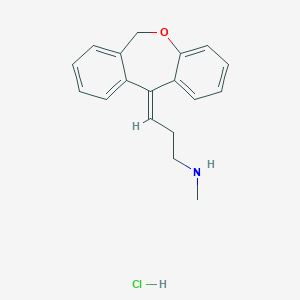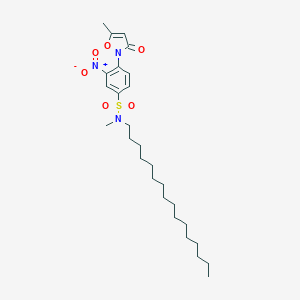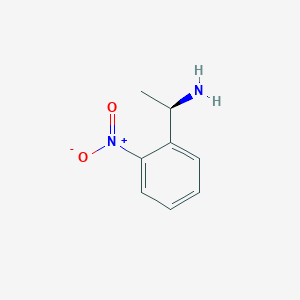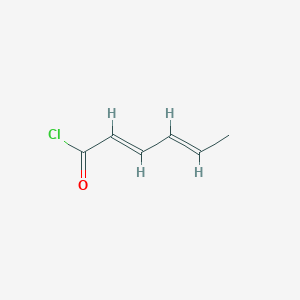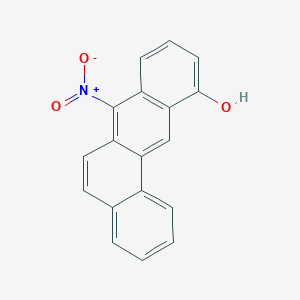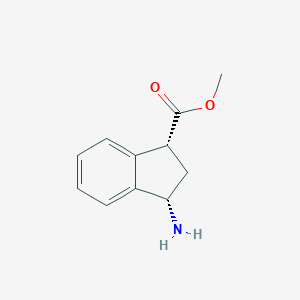
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as MADIC, is a chemical compound with potential therapeutic applications. It belongs to the class of indene carboxylates and has been the subject of extensive scientific research due to its unique properties.
Mechanism Of Action
The exact mechanism of action of (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but it is believed to act through the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has been shown to inhibit the activity of certain enzymes and transcription factors that play a role in these processes.
Biochemical And Physiological Effects
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, its low solubility in water and limited stability under certain conditions can pose challenges in its use.
Future Directions
There are several potential future directions for research on (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an immunomodulatory agent for the treatment of autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Conclusion:
In conclusion, (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate ((1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate) is a promising chemical compound with potential therapeutic applications in various fields. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable subject of scientific research. Further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.
Synthesis Methods
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with methylamine and subsequent reduction with lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been studied extensively for its potential therapeutic applications in various fields, including neurology, immunology, and oncology. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
properties
CAS RN |
111634-91-4 |
|---|---|
Product Name |
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate |
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9-10H,6,12H2,1H3/t9-,10+/m1/s1 |
InChI Key |
ALBVRQVSYZDDKX-ZJUUUORDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](C2=CC=CC=C12)N |
SMILES |
COC(=O)C1CC(C2=CC=CC=C12)N |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)N |
synonyms |
1H-Indene-1-carboxylicacid,3-amino-2,3-dihydro-,methylester,(1R,3S)-rel- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



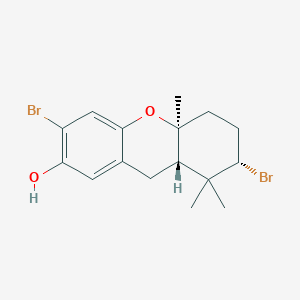
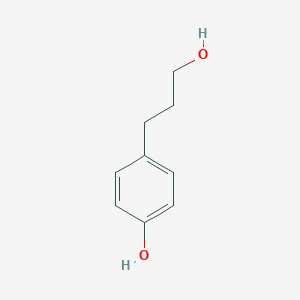
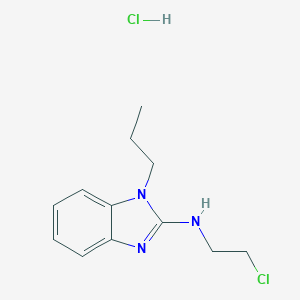
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
